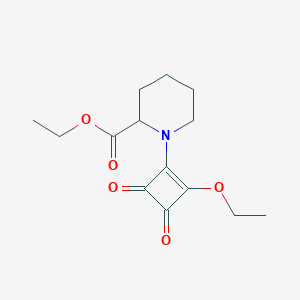
Ethyl 1-(2-ethoxy-3,4-dioxocyclobut-1-EN-1-YL)piperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)piperidine-2-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring and a cyclobutene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)piperidine-2-carboxylate typically involves multiple steps:
Formation of the Cyclobutene Moiety: The cyclobutene ring can be synthesized through a [2+2] cycloaddition reaction involving ethoxyacetylene and a suitable diene.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction where a piperidine derivative reacts with the cyclobutene intermediate.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as chromatography for the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and piperidine moieties, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the cyclobutene ring, using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Ethyl 1-(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)piperidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the interaction of small molecules with proteins and nucleic acids.
Mécanisme D'action
The mechanism by which Ethyl 1-(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)piperidine-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclobutene moiety can participate in π-π interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of the target proteins or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)propan-2-amine
- Ethyl 1-(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)butan-2-amine
Uniqueness
Ethyl 1-(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)piperidine-2-carboxylate is unique due to the presence of both a piperidine ring and a cyclobutene moiety, which confer distinct chemical and biological properties. The combination of these structural features is not commonly found in other compounds, making it a valuable subject for research in various scientific fields.
Propriétés
IUPAC Name |
ethyl 1-(2-ethoxy-3,4-dioxocyclobuten-1-yl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-3-19-13-10(11(16)12(13)17)15-8-6-5-7-9(15)14(18)20-4-2/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLZBIQJHTXSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)N2CCCCC2C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(Thien-2-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B7879715.png)
![N-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-(4-methoxyphenyl)glycine](/img/structure/B7879723.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-methoxyphenyl)glycine](/img/structure/B7879728.png)


![1-[[5-[(E)-2-(2-Furyl)vinyl]-3-methylisoxazole-4-yl]sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7879762.png)
![N-[(1,4-diethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]-N-methylglycine](/img/structure/B7879766.png)
![{[(2-Methyl-1,3-benzothiazol-6-yl)sulfonyl]amino}(phenyl)acetic acid](/img/structure/B7879769.png)
![4-({[2-(Cyclohexylamino)-3,4-dioxocyclobut-1-EN-1-YL]amino}methyl)benzoic acid](/img/structure/B7879777.png)
![N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]-beta-alanine](/img/structure/B7879794.png)
![1-{[1-(cyclopropylcarbonyl)-2-methyl-2,3-dihydro-1H-indol-5-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7879803.png)
![N-[(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine](/img/structure/B7879811.png)
![4-{[ethyl(3-methylphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B7879819.png)
![1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7879826.png)
